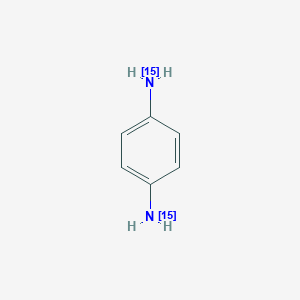

1,4-Phenylenediamine-15N2

説明

Overview of Nitrogen-15 Labeling in Organic and Bioorganic Chemistry

Nitrogen is a fundamental element in a vast array of organic and bioorganic molecules, including amino acids, proteins, and nucleic acids. alfa-chemistry.com Nitrogen-15 (¹⁵N) is a stable isotope that serves as a powerful tool for investigation. symeres.com While the most abundant isotope, nitrogen-14 (¹⁴N), has challenging properties for nuclear magnetic resonance (NMR) spectroscopy, ¹⁵N has a nuclear spin of ½, making it NMR-active and capable of providing high-resolution data. researchgate.net

This property is extensively exploited in structural biology to determine the three-dimensional structures of proteins and to study interactions between proteins and ligands. alfa-chemistry.comsymeres.com In organic chemistry, ¹⁵N labeling helps to identify reaction intermediates and products, providing clear evidence for proposed reaction mechanisms. nih.gov The incorporation of ¹⁵N can be achieved through various synthetic methods, including the direct use of ¹⁵N-labeled precursors like ¹⁵NH₃ or through biological systems where organisms are grown in ¹⁵N-enriched media. alfa-chemistry.com

Rationale for the Advanced Study of 1,4-Phenylenediamine-15N2

The focused study of 1,4-Phenylenediamine-¹⁵N₂ is driven by the combined importance of the phenylenediamine core structure and the specific analytical advantages conferred by having both nitrogen atoms labeled.

The 1,4-phenylenediamine structure, a benzene (B151609) ring substituted with two amino groups at opposite positions, is a key building block in chemistry. solubilityofthings.com It is a crucial monomer in the synthesis of high-performance polymers, such as aramids, which require significant thermal and chemical resistance. solubilityofthings.comchemicalbook.com This framework is also fundamental in the production of a wide range of dyes and pigments. solubilityofthings.comchemicalbook.com In medicinal chemistry and materials science, the rigid structure and reactive amino groups of phenylenediamines make them versatile intermediates for synthesizing more complex molecules and functional materials. solubilityofthings.comtaylorandfrancis.com

Labeling 1,4-phenylenediamine with two ¹⁵N atoms (¹⁵N₂) offers distinct benefits for detailed scientific analysis. The designation "-¹⁵N₂" signifies that both nitrogen atoms in the molecule are the heavy isotope, providing a powerful tool for spectroscopic analysis. sigmaaldrich.com

Positional Specificity : The isotopic labels are located precisely at the chemically reactive amino groups. This allows researchers to unambiguously track the fate of these specific nitrogen atoms during polymerization or other chemical reactions, providing definitive mechanistic insights.

Enhanced Detection : The dual labeling provides a clear and distinct signal in mass spectrometry, with the molecular mass shifted by +2 units compared to the unlabeled compound. sigmaaldrich.com This makes it easy to differentiate from any naturally abundant, unlabeled material. In ¹⁵N NMR spectroscopy, the presence of two adjacent ¹⁵N atoms can result in observable ¹J(N,N) coupling constants, which provides unequivocal evidence of the connectivity between the nitrogen atoms in reaction products. beilstein-journals.org This dual labeling significantly enhances the sensitivity and resolution of NMR experiments, facilitating detailed structural analysis of molecules and materials derived from this labeled precursor. beilstein-journals.orgnih.gov

| Property | Value |

| Compound Name | 1,4-Phenylenediamine-¹⁵N₂ |

| Synonym | 1,4-Benzenediamine-¹⁵N₂ |

| CAS Number | 119516-82-4 |

| Molecular Formula | C₆H₄(¹⁵NH₂)₂ |

| Isotopic Purity | 98 atom % ¹⁵N |

| Mass Shift | M+2 |

| Data sourced from Sigma-Aldrich. sigmaaldrich.com |

Structure

3D Structure

特性

IUPAC Name |

benzene-1,4-di(15N2)amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c7-5-1-2-6(8)4-3-5/h1-4H,7-8H2/i7+1,8+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBCKQZAAMUWICA-BFGUONQLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[15NH2])[15NH2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583889 | |

| Record name | Benzene-1,4-(~15~N_2_)diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119516-82-4 | |

| Record name | Benzene-1,4-(~15~N_2_)diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Phenylenediamine-15N2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Isotopic Enrichment of 1,4 Phenylenediamine 15n2

Strategies for Selective Isotopic Incorporation of Nitrogen-15 into Diamine Frameworks

The successful synthesis of 1,4-Phenylenediamine-15N2 hinges on the strategic introduction of the 15N isotope at the earliest and most efficient stage of the synthesis. This typically involves the use of 15N-enriched starting materials that are then carried through a series of chemical transformations.

A common and effective strategy for introducing the 15N isotopes is through the nitration of benzene (B151609) or a related precursor using a 15N-labeled nitrating agent. This approach ensures that the nitrogen atoms in the resulting nitro groups are the desired 15N isotope. A key intermediate in this pathway is 1,4-dinitrobenzene-15N2.

The synthesis of this precursor can be achieved by treating a suitable aromatic starting material with a nitrating mixture containing 15N-labeled nitric acid (H¹⁵NO₃) or an alkali metal nitrate (B79036) salt such as sodium nitrate (Na¹⁵NO₃). For instance, the dinitration of benzene can be performed using a mixture of concentrated sulfuric acid and 15N-labeled nitric acid. The reaction conditions must be carefully controlled to favor the formation of the para-isomer, 1,4-dinitrobenzene-15N2.

| Reagent | Formula | Role in Synthesis |

| Benzene | C₆H₆ | Aromatic starting material |

| ¹⁵N-Nitric Acid | H¹⁵NO₃ | Source of the ¹⁵N isotope and nitrating agent |

| Sulfuric Acid | H₂SO₄ | Catalyst for the nitration reaction |

| 1,4-Dinitrobenzene-¹⁵N₂ | C₆H₄(¹⁵NO₂)₂ | Key isotopically labeled precursor |

Following the synthesis of the 1,4-dinitrobenzene-15N2 precursor, a reduction reaction is employed to convert the two nitro groups into amino groups. This multi-step approach, starting from a dinitro precursor, is essential for ensuring that both nitrogen atoms in the final product are the 15N isotope, thus achieving the desired 15N2-specific labeling.

The reduction of aromatic nitro compounds is a well-established transformation in organic synthesis, and several methods can be applied. brainly.comquizlet.com Common and effective methods include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium (Pd), platinum (Pt), or nickel (Ni). It is often considered a "clean" method as the byproducts are typically minimal.

Metal-Acid Reduction: A classic and robust method involves the use of a metal, such as tin (Sn) or iron (Fe), in the presence of a strong acid, typically hydrochloric acid (HCl). quizlet.com This method is highly effective for the reduction of dinitroarenes.

The choice of reducing agent can depend on factors such as the scale of the reaction, the desired purity of the product, and the available equipment. Regardless of the method chosen, the reaction results in the conversion of 1,4-dinitrobenzene-15N2 to this compound.

| Step | Starting Material | Reagents and Conditions | Product |

| 1 | Benzene | H¹⁵NO₃, H₂SO₄ | 1,4-Dinitrobenzene-¹⁵N₂ |

| 2 | 1,4-Dinitrobenzene-¹⁵N₂ | Sn/HCl, Reflux or H₂/Pd-C | 1,4-Phenylenediamine-¹⁵N₂ |

This two-step process ensures that the isotopic label is specifically located at the 1- and 4-positions of the phenylenediamine ring.

Evaluation of Synthetic Efficiency and Isotopic Purity

A critical aspect of synthesizing an isotopically labeled compound is the thorough evaluation of the synthetic efficiency and the verification of the isotopic purity of the final product. This involves quantifying the level of 15N enrichment and confirming the specific location of the isotopes within the molecule.

The level of 15N enrichment in the final this compound product is a key measure of the success of the synthesis. This is typically determined using mass spectrometry (MS) or elemental analysis-isotope ratio mass spectrometry (EA-IRMS).

In mass spectrometry, the molecular ion peak of the labeled compound will appear at a higher mass-to-charge ratio (m/z) compared to the unlabeled compound. Unlabeled 1,4-phenylenediamine has a molecular weight of approximately 108.14 g/mol . The incorporation of two 15N atoms instead of the more abundant 14N atoms results in a mass increase of approximately two units. By comparing the intensities of the molecular ion peaks corresponding to the labeled and unlabeled species, the percentage of isotopic enrichment can be calculated.

| Compound | Formula | Expected Molecular Weight ( g/mol ) | Expected Molecular Ion (m/z) |

| 1,4-Phenylenediamine | C₆H₈¹⁴N₂ | ~108.14 | 108 |

| 1,4-Phenylenediamine-¹⁵N₂ | C₆H₈¹⁵N₂ | ~110.14 | 110 |

Specifically, 15N NMR spectroscopy can be used to directly observe the nitrogen atoms in the molecule. The 15N NMR spectrum of this compound would be expected to show a single signal (due to the symmetry of the molecule), confirming that both nitrogen environments are identical. The chemical shift of this signal would be characteristic of an aromatic amino group. Furthermore, coupling between the 15N nuclei and adjacent protons (¹H-¹⁵N coupling) can provide additional structural confirmation.

| Analytical Technique | Information Provided | Expected Result for 1,4-Phenylenediamine-¹⁵N₂ |

| Mass Spectrometry (MS) | Overall isotopic enrichment and molecular weight. | A molecular ion peak at m/z 110, indicating the presence of two ¹⁵N atoms. |

| ¹⁵N NMR Spectroscopy | Location and chemical environment of the nitrogen atoms. | A single resonance in the aromatic amine region, confirming the symmetric labeling of the two amino groups. |

Scale-Up Considerations for Research Applications

Transitioning the synthesis of this compound from a laboratory scale to a larger scale for broader research applications presents several challenges that must be carefully considered. reddit.comneulandlabs.comchemtek.co.in

One of the primary considerations is the cost and availability of the 15N-labeled starting materials, such as H¹⁵NO₃. These materials are significantly more expensive than their unlabeled counterparts, which can make large-scale synthesis cost-prohibitive. Therefore, optimizing reaction yields at every step is crucial to minimize waste and control costs.

Safety is another critical factor, particularly during the reduction of the dinitroaromatic precursor. neulandlabs.com These reactions can be highly exothermic, and on a larger scale, efficient heat management is essential to prevent runaway reactions. neulandlabs.com The choice of reduction method may also be influenced by scale; for example, catalytic hydrogenation might be preferred over metal-acid reductions on a larger scale due to easier workup and reduced waste streams.

Finally, the purification of the final product on a larger scale requires robust and efficient methods. 1,4-Phenylenediamine is a solid that can be prone to oxidation and discoloration upon exposure to air. Therefore, purification techniques such as recrystallization or sublimation must be optimized to yield a high-purity product suitable for sensitive research applications. The handling and storage of the final isotopically labeled compound under an inert atmosphere may also be necessary to maintain its integrity.

| Challenge | Consideration | Potential Mitigation Strategy |

| Cost | High cost of ¹⁵N-labeled precursors. | Optimization of reaction yields to minimize waste; exploring alternative, more cost-effective labeled starting materials. |

| Safety | Exothermic nature of the nitro group reduction. | Careful control of reaction temperature with efficient cooling systems; controlled addition of reagents; selection of a safer reduction method for the given scale. neulandlabs.com |

| Purification | Potential for product oxidation and impurities. | Development of a robust recrystallization or sublimation protocol; performing purification and handling under an inert atmosphere. |

| Efficiency | Ensuring high isotopic incorporation across all steps. | Careful monitoring of each reaction step to ensure complete conversion; minimizing isotopic dilution from any unlabeled nitrogen sources. |

Advanced Spectroscopic Characterization and Structural Analysis of 1,4 Phenylenediamine 15n2

15N Nuclear Magnetic Resonance (NMR) Spectroscopy

15N NMR spectroscopy is a specialized technique that provides detailed information about the electronic environment, connectivity, and dynamics of nitrogen atoms within a molecule. wikipedia.orghuji.ac.il The use of 15N labeling is often necessary to overcome the low natural abundance (0.36%) and low gyromagnetic ratio of the 15N nucleus, which results in low sensitivity. wikipedia.org For 1,4-Phenylenediamine-15N2, where the 15N abundance is enriched to 98% or higher, a variety of advanced NMR experiments can be performed with high resolution and sensitivity. sigmaaldrich.com

Chemical Shift Anisotropy and Tensor Analysis for Nitrogen Environments

In solid-state NMR, Chemical Shift Anisotropy (CSA) provides rich information about the local electronic structure and symmetry around a nucleus. libretexts.org Unlike in solution NMR where rapid molecular tumbling averages this anisotropy to a single isotropic chemical shift, in a solid sample, the chemical shift is dependent on the orientation of the molecule with respect to the external magnetic field. libretexts.org This orientation-dependent information is described by the chemical shift tensor, which has three principal components (δ₁₁, δ₂₂, δ₃₃).

Table 1: Illustrative 15N Chemical Shift Anisotropy (CSA) Tensor Data for this compound in a Solid State

| Parameter | Description | Hypothetical Value (ppm) |

| δiso | Isotropic Chemical Shift (Average of δ₁₁, δ₂₂, δ₃₃) | 55.0 |

| δ₁₁ | Principal Component 1 | 15.0 |

| δ₂₂ | Principal Component 2 | 40.0 |

| δ₃₃ | Principal Component 3 | 110.0 |

| Span (Ω) | δ₁₁ - δ₃₃ | 95.0 |

| Skew (κ) | 3 * (δ₂₂ - δiso) / Ω | -0.47 |

Note: The values in this table are hypothetical and serve to illustrate the parameters derived from a CSA analysis.

Spin-Lattice Relaxation (T1) and Spin-Spin Relaxation (T2) Measurements

Relaxation time measurements provide insights into the dynamics of a molecule in solution. organicchemistrydata.org

Spin-Lattice Relaxation (T1) , or longitudinal relaxation, characterizes the rate at which the nuclear spins return to thermal equilibrium with their surrounding environment (the "lattice"). This process is influenced by molecular motions at or near the Larmor frequency. huji.ac.il

Spin-Spin Relaxation (T2) , or transverse relaxation, describes the decay of magnetization in the transverse plane due to interactions between neighboring spins. huji.ac.il T2 is sensitive to a wider range of molecular motions, including slower processes. organicchemistrydata.org

For a small molecule like this compound in a non-viscous solvent, molecular tumbling is generally fast. This typically results in relatively long T1 and T2 relaxation times, often on the order of seconds. organicchemistrydata.org These values can be precisely measured using pulse sequences like the inversion-recovery experiment for T1 and the Carr-Purcell-Meiboom-Gill (CPMG) sequence for T2. huji.ac.il Studying how these relaxation times change with temperature and solvent viscosity can provide detailed information about the molecule's hydrodynamic properties and intermolecular interactions.

Table 2: Typical 15N Relaxation Parameters for Small Molecules in Solution

| Parameter | Timescale of Motion | Typical Value Range for Small Molecules | Information Gained for this compound |

| T1 (Spin-Lattice) | Fast (ps - ns) | 1 - 20 s | Overall molecular tumbling rate, intermolecular interactions. |

| T2 (Spin-Spin) | Fast to Slow (ps - µs) | 0.5 - 10 s | Molecular tumbling, chemical exchange dynamics. |

Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) Techniques for Connectivity and Long-Range Coupling

Two-dimensional heteronuclear correlation experiments are essential for establishing the connectivity of atoms within a molecule. The high enrichment of 15N in this compound makes these experiments particularly effective.

HSQC detects correlations between directly bonded nuclei, in this case, between the 15N nuclei and the protons of the amine (-NH₂) groups. The HSQC spectrum would show a single correlation peak, confirming the N-H bond connectivity.

Table 3: Expected 1H-15N NMR Correlations for this compound

| Experiment | Type of Correlation | Correlating Nuclei | Expected Result |

| HSQC | ¹J (Single Bond) | ¹⁵N — ¹H (Amine) | A single cross-peak connecting the ¹⁵N resonance with the amine proton resonance. |

| HMBC | ²J (Two-Bond) | ¹⁵N — C (Aromatic) | Cross-peaks showing coupling between the ¹⁵N nuclei and the carbon atoms they are attached to (C1, C4). |

| HMBC | ³J (Three-Bond) | ¹⁵N — ¹H (Aromatic) | Cross-peaks showing coupling between the ¹⁵N nuclei and the ortho aromatic protons (H2, H6 and H3, H5). |

Solid-State 15N NMR Applications

Solid-state NMR (ssNMR) is indispensable for studying materials in their solid form, providing information that is inaccessible in solution. nih.gov For this compound, which is a solid at room temperature, ssNMR can be used to characterize its crystalline structure. sigmaaldrich.com Techniques such as Cross-Polarization Magic-Angle Spinning (CP/MAS) are used to enhance the 15N signal and obtain high-resolution spectra.

Applications of ssNMR for this compound include:

Polymorph Identification : Different crystalline forms (polymorphs) of the compound will give distinct 15N ssNMR spectra due to differences in molecular packing and intermolecular hydrogen bonding. rsc.orgosti.gov

Structural Analysis : The 15N isotropic chemical shifts obtained from ssNMR provide information about the local chemical environment of the nitrogen atoms within the crystal lattice. researchgate.net

Interaction Studies : ssNMR can be used to study how this compound interacts with other molecules or surfaces in a solid matrix.

Mass Spectrometry (MS) of this compound and its Derivatives

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry for Isotopic Confirmation

High-Resolution Mass Spectrometry (HRMS), performed on instruments like Time-of-Flight (ToF) or Orbitrap analyzers, provides highly accurate mass measurements, typically with sub-ppm mass accuracy. nih.govresearchgate.net This precision allows for the unambiguous confirmation of a molecule's elemental formula and its isotopic composition.

For this compound, HRMS is the definitive method to confirm the successful incorporation of the two 15N isotopes. The mass of the labeled compound will be higher than its unlabeled counterpart by approximately two mass units. By comparing the experimentally measured accurate mass to the calculated theoretical mass, the presence and extent of isotopic labeling can be verified with high confidence.

Table 4: Theoretical Mass Comparison for Isotopic Confirmation of this compound by HRMS

| Compound | Chemical Formula | Theoretical Monoisotopic Mass (Da) |

| 1,4-Phenylenediamine (unlabeled) | C₆H₈¹⁴N₂ | 108.06875 |

| This compound | C₆H₈¹⁵N₂ | 110.06285 |

Fragmentation Pattern Analysis for Structural Integrity

Mass spectrometry is a cornerstone technique for confirming the molecular weight and structural features of a compound. In electron ionization (EI) mass spectrometry, the molecule is ionized, forming a molecular ion (M⁺•), which then undergoes fragmentation into smaller, charged species. The resulting mass spectrum displays a pattern of peaks corresponding to the mass-to-charge ratio (m/z) of these fragments.

For 1,4-Phenylenediamine-¹⁵N₂, the molecular ion peak is expected to appear at an m/z value two units higher than its unlabeled counterpart (¹⁴N₂) due to the presence of two ¹⁵N atoms instead of ¹⁴N atoms. This immediate mass shift provides direct evidence of successful isotopic labeling.

The fragmentation of the molecular ion provides further structural confirmation. The fragmentation pathways of aromatic amines are well-characterized. For 1,4-phenylenediamine, common fragmentation events include the loss of a hydrogen atom, followed by the elimination of hydrogen cyanide (HCN) or related neutral species. In the case of the ¹⁵N₂-labeled compound, any fragment containing a nitrogen atom will exhibit a corresponding mass shift. For instance, the loss of H¹⁵CN would result in a different neutral loss value compared to the loss of H¹⁴CN.

By analyzing the specific m/z values of the fragment ions, the structural integrity and the precise location of the isotopic labels can be unequivocally verified. The stability of the aromatic ring means that fragments retaining the ring structure are often prominent in the spectrum.

Below is a table comparing the expected key ions in the mass spectra of standard 1,4-Phenylenediamine and its ¹⁵N₂-labeled analogue.

| Ion Description | Expected m/z (1,4-Phenylenediamine) | Expected m/z (1,4-Phenylenediamine-¹⁵N₂) | Mass Shift |

| Molecular Ion [M]⁺• | 108 | 110 | +2 |

| Loss of Hydrogen [M-H]⁺ | 107 | 109 | +2 |

| Loss of H₂CN [M-H₂CN]⁺• | 79 | 80 | +1 |

| Phenyl Cation [C₆H₅]⁺ | 77 | 77 | 0 |

Note: The m/z values are based on the most abundant isotopes (¹²C, ¹H) and the specific nitrogen isotope indicated. The fragmentation pattern is predictive and can vary with instrument conditions.

Applications of 1,4 Phenylenediamine 15n2 in Chemical Research

Reaction Mechanism Elucidation and Kinetic Isotope Effects (KIEs)

Isotopic labeling is a cornerstone of mechanistic chemistry, providing insights that are often unattainable through other methods. nih.gov By replacing the common ¹⁴N isotope with ¹⁵N, researchers can follow the nitrogen atoms of 1,4-phenylenediamine through various transformations and measure the kinetic consequences of the increased mass.

The ¹⁵N label in 1,4-Phenylenediamine-15N2 acts as a tracer, enabling the unambiguous tracking of the nitrogen atoms from the reactant to the final products. wikipedia.org This technique is invaluable for distinguishing between proposed reaction pathways in complex chemical syntheses, such as those forming nitrogen-containing heterocyclic compounds or in rearrangement reactions.

For instance, in a multi-step reaction where a molecule could potentially incorporate nitrogen from different sources, using this compound as a starting material allows for precise determination of the product's nitrogen origin via mass spectrometry or ¹⁵N NMR spectroscopy. researchgate.net If the final product exhibits ¹⁵N enrichment, it confirms that its nitrogen atoms originated from the diamine. This method helps to verify reaction pathways, identify unexpected molecular rearrangements, and quantify the contribution of different nitrogen sources in competitive reactions. wikipedia.orgresearchgate.net

Table 1: Hypothetical Nitrogen Tracing Study in a Condensation Reaction This table illustrates how the isotopic composition of products, as determined by mass spectrometry, can elucidate the reaction pathway.

| Proposed Reactant | Co-reactant | Expected Product | Observed ¹⁵N Enrichment in Product | Deduced Nitrogen Pathway |

| This compound | Phthalic anhydride | N-Phenyl-15N2-phthalimide | High | Direct condensation incorporating both nitrogen atoms from the diamine. |

| This compound | ¹⁴N-Ammonia (in excess) | Benzimidazole | Partial | Competitive reaction; both the diamine and ammonia (B1221849) contribute nitrogen to the product. |

| This compound | Glyoxal | 2,3-Diphenylquinoxaline-15N2 | High | The diamine's nitrogen atoms are incorporated into the heterocyclic ring structure. |

The Kinetic Isotope Effect (KIE) is a change in the rate of a chemical reaction upon isotopic substitution. wikipedia.org The study of ¹⁵N KIEs using this compound can provide detailed information about the transition state of the rate-determining step. libretexts.org

Primary ¹⁵N KIE: A primary KIE is observed when a bond to the nitrogen atom is being formed or broken in the rate-determining step of the reaction. Because the ¹⁵N atom forms a slightly stronger bond than ¹⁴N due to its lower zero-point vibrational energy, reactions involving the cleavage of this bond are slower for the ¹⁵N-labeled compound. libretexts.orgbaranlab.org This results in a "normal" KIE (k₁₄/k₁₅ > 1). The magnitude of the KIE can indicate the extent of bond breaking in the transition state. Heavy atom KIEs are typically small, often in the range of 1.02 to 1.10. libretexts.org

Secondary ¹⁵N KIE: A secondary KIE occurs when the isotopically substituted atom is not directly involved in bond breaking in the rate-determining step. libretexts.org These effects are generally smaller than primary KIEs and can be either normal (k₁₄/k₁₅ > 1) or inverse (k₁₄/k₁₅ < 1), depending on changes in the bonding environment of the nitrogen atom during the reaction.

Table 2: Representative ¹⁵N Kinetic Isotope Effects in Reactions of 1,4-Phenylenediamine This table presents hypothetical KIE values and their mechanistic interpretations for reactions involving the amino groups.

| Reaction Type | Rate-Determining Step Involving Nitrogen | Expected KIE (k₁₄/k₁₅) | Mechanistic Interpretation |

| Diazotization | C-N bond cleavage | 1.04 - 1.06 | Significant N-N bond formation and C-N bond weakening in the transition state. acs.org |

| N-Alkylation (SN2) | N-C bond formation | 0.98 - 0.99 (Inverse) | Strengthening of the N-C bond in the transition state relative to the ground state. |

| Oxidative Coupling | N-H bond cleavage | 1.02 - 1.04 | N-H bond is partially broken in the rate-determining step. |

| Electrophilic Aromatic Substitution | No direct bond change to N | ~1.00 | The amino group acts as a directing group, but its bonds are not altered in the rate-determining step. |

This compound is an excellent substrate for studying nitrogen exchange reactions, where ¹⁵N atoms are swapped with ¹⁴N atoms from other molecules in a reversible process. nih.govnih.gov Monitoring the distribution of isotopes at equilibrium provides the Equilibrium Isotope Effect (EIE), which reflects the thermodynamic preference for the heavier isotope to reside in the more stable (more strongly bonded) species. upenn.edu

These studies are crucial for understanding fundamental chemical principles, such as the relative bond strengths of different nitrogen-containing functional groups and the influence of molecular structure on isotopic fractionation. By analyzing the isotopic ratios in the reactant and product pools at equilibrium, researchers can quantify these subtle thermodynamic differences.

Polymer Chemistry and Material Science

In polymer science, labeled monomers are essential for understanding polymerization mechanisms and characterizing the final material's structure and dynamics. nih.govmsu.edu this compound serves as a functional labeled monomer for the synthesis of advanced polymeric materials.

1,4-Phenylenediamine is a key monomer in the production of high-performance polymers, most notably aramids (aromatic polyamides) and other conductive polymers. researchgate.netnih.govresearchgate.net By substituting the standard monomer with this compound, chemists can synthesize polymers with ¹⁵N atoms incorporated directly into the polymer backbone at precise locations.

This isotopic labeling does not significantly alter the chemical reactivity of the monomer or the bulk properties of the resulting polymer, but it provides a powerful spectroscopic handle for analysis. mdpi.com The labeled monomer can be used in various polymerization reactions, such as polycondensation with diacyl chlorides to form aramids or oxidative polymerization to create conjugated polymers like poly(p-phenylenediamine). researchgate.netresearchgate.net

Table 3: Polymer Synthesis Using this compound as a Labeled Monomer This table outlines examples of polymers that can be synthesized and the analytical advantages gained from ¹⁵N labeling.

| Polymer Type | Co-monomer | Polymerization Method | Advantage of ¹⁵N Labeling |

| Aramid (e.g., Kevlar analog) | Terephthaloyl chloride | Polycondensation | Enables ¹⁵N solid-state NMR to study chain packing, orientation, and hydrogen bonding in high-strength fibers. |

| Polyimide | Pyromellitic dianhydride | Polycondensation | Allows for tracking the imidization process and characterizing the final polymer structure. |

| Poly(p-phenylenediamine) | (None) | Oxidative Polymerization | Provides a means to investigate the structure of the resulting polymer, which can include phenazine-like units. researchgate.net |

| Polyurethane | Methylene diphenyl diisocyanate (MDI) | Polyaddition | Helps to characterize the urethane (B1682113) linkages and study the morphology of hard and soft segments. |

Once a polymer is synthesized using this compound, the ¹⁵N label becomes a reporter for the local chemical environment within the material. The primary analytical technique used in this context is ¹⁵N Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net Unlike ¹⁴N, the ¹⁵N nucleus has a nuclear spin of 1/2, which results in sharper NMR signals and allows for more detailed structural analysis.

Through ¹⁵N NMR, researchers can:

Confirm Polymer Structure: Verify that the monomer has been incorporated into the polymer chain as expected.

Analyze Chain Conformation: Differentiate between nitrogen atoms in different chemical environments, such as those in crystalline versus amorphous domains, or those involved in hydrogen bonding.

Monitor Polymer Degradation: Track changes in the chemical structure of the polymer backbone as the material ages or is exposed to environmental stressors. The appearance of new ¹⁵N signals can indicate specific degradation pathways.

Study Cross-Linking: Identify the sites and extent of cross-linking reactions involving the nitrogen atoms.

Table 4: Hypothetical ¹⁵N NMR Chemical Shifts for a Labeled Aramid Polymer This table illustrates how different local environments within a polymer matrix can be distinguished using ¹⁵N NMR spectroscopy.

| Structural Feature | Local Environment of ¹⁵N | Expected ¹⁵N Chemical Shift Range (ppm) | Interpretation |

| Amorphous Region | Disordered chains, weak H-bonds | 85 - 95 | Nitrogen atoms are in a less constrained, more mobile environment. |

| Crystalline Region | Ordered chains, strong H-bonds | 100 - 110 | Strong intermolecular hydrogen bonding deshields the nitrogen nucleus, shifting it downfield. |

| Chain End | Terminal amide group | 80 - 85 | Different electronic environment compared to the internal repeating unit. |

| Oxidized Site (Degradation) | Imine or nitroso group | >300 | Significant change in chemical shift indicates a change in the oxidation state and bonding of the nitrogen atom. |

Investigation of Polymerization Mechanisms and End-Group Analysis via 15N Labeling

The use of this compound as a monomer provides a powerful tool for investigating the synthesis and characterization of polymers, particularly high-performance materials like aramids. spectroscopyonline.com Aramids, or aromatic polyamides, are synthesized through the polymerization of aromatic diamines and aromatic dicarboxylic acid chlorides. btraindia.com For instance, the well-known aramid Kevlar is produced from the reaction of p-phenylenediamine (B122844) and terephthaloyl chloride. wikipedia.org By substituting the standard monomer with its 15N-labeled counterpart, researchers can employ 15N Nuclear Magnetic Resonance (NMR) spectroscopy to gain detailed structural and mechanistic insights that are otherwise difficult to obtain. acs.org

15N NMR spectroscopy offers several advantages over the more common 13C NMR, including a larger spectral width and often simpler spectra, which aids in resolving complex polymer structures. acs.org The strategic placement of the 15N label in the diamine monomer allows for precise tracking of the nitrogen atoms throughout the polymerization process and in the final polymer structure.

A primary application of this labeling strategy is in polymer end-group analysis. mtoz-biolabs.com In a linear polymer, every molecule possesses two end-groups which are chemically distinct from the repeating units within the polymer chain. fsu.edu 15N NMR can differentiate the nitrogen atoms at the termini of a polymer chain from those within the backbone due to their different chemical environments. sigmaaldrich.com By quantifying the ratio of the integrated NMR signals from the end-groups to those from the repeating monomer units, one can determine the degree of polymerization and, consequently, the number-average molecular weight (Mn) of the polymer. magritek.com This technique is particularly valuable for polymers with lower molecular weights where the concentration of end-groups is sufficient for detection. sigmaaldrich.com

Furthermore, monitoring the 15N NMR spectra during the polymerization reaction can offer profound mechanistic insights. Changes in the chemical shifts of the 15N-labeled nitrogen atoms can signal the formation of intermediates, the rate of monomer consumption, and the nature of bond-forming steps. researchgate.net This allows for a detailed examination of the reaction pathway, helping to optimize reaction conditions and control the final polymer architecture. researchgate.net

Below is a table illustrating hypothetical 15N NMR chemical shift data for a polyaramid synthesized using this compound, demonstrating how different nitrogen environments can be distinguished.

| Nitrogen Environment | Description | Hypothetical 15N Chemical Shift (ppm) |

|---|---|---|

| Monomer (1,4-Phenylenediamine-15N2) | Unreacted amine groups in the monomer. | ~60 |

| Polymer Backbone (Amide) | Nitrogen atoms within the amide linkages of the main polymer chain. | ~120 |

| Chain End-Group (Amine) | Unreacted amine group at the terminus of a polymer chain. | ~65 |

Catalysis Research

Probing Ligand-Metal Interactions and Coordination Chemistry via 15N Shifts

1,4-Phenylenediamine can act as a ligand, coordinating with metal ions through its two amine groups to form a variety of coordination networks and complexes. rsc.orgresearchgate.net When this compound is used, 15N NMR spectroscopy becomes an exceptionally sensitive probe for studying the electronic and structural details of these metal complexes. researchgate.net

Upon coordination of the nitrogen atom to a metal center, its local electronic environment is altered, which in turn causes a significant change in its 15N NMR chemical shift. This change, known as the coordination shift (Δδ(¹⁵N)), is defined as the difference between the chemical shift of the nitrogen in the complex and that in the free, uncomplexed ligand. nih.gov

Δδ(¹⁵N) = δ(¹⁵N)complex - δ(¹⁵N)ligand

The magnitude and direction (upfield or downfield) of the coordination shift provide critical information about the nature of the ligand-metal bond. researchgate.net For many complexes with transition metals such as Pd(II) and Pt(II), coordination of pyridine-type nitrogens results in a negative coordination shift (i.e., increased shielding), with the absolute magnitude of the shift often falling in the range of 30-150 ppm. nih.gov The size of this shift can be correlated with the strength and covalency of the metal-nitrogen bond. nih.gov

Moreover, the 15N coordination shift is sensitive to other ligands in the metal's coordination sphere, particularly the ligand in the trans position. nih.gov This "trans influence" can be systematically studied by observing how the Δδ(¹⁵N) of the this compound ligand changes as other ligands are varied. This allows for a detailed mapping of the electronic interactions within the complex. nih.gov

The following table provides representative 15N coordination shifts for various metal complexes with nitrogen-containing ligands, illustrating the typical range and metal-dependent variation of these shifts.

| Metal Ion | Ligand Type | Typical Δδ(15N) Coordination Shift (ppm) | Reference |

|---|---|---|---|

| Au(III) | Azine | -30 to -60 | nih.gov |

| Pd(II) | Azine | -60 to -100 | nih.gov |

| Pt(II) | Azine | -90 to -130 | nih.gov |

| Rh(III) | Azine | -70 to -90 | nih.gov |

| Ir(III) | Azine | -120 to -150 | nih.gov |

Mechanistic Insights into Nitrogen-Involving Catalytic Cycles

Isotopic labeling is a cornerstone of mechanistic chemistry, allowing researchers to trace the journey of specific atoms through complex reaction sequences. nih.gov The use of this compound is particularly advantageous for elucidating the mechanisms of catalytic cycles where nitrogen atoms are transferred or transformed. frontiersin.org By replacing a standard nitrogen-containing reactant, ligand, or catalyst component with its 15N-labeled version, the fate of the labeled nitrogen can be followed using mass spectrometry and 15N NMR spectroscopy. rsc.org

This approach is invaluable for distinguishing between proposed mechanistic pathways. nih.gov For example, in catalytic reactions such as the reduction of nitrogen oxides (NOx), 15N-labeled reactants are used to determine the origin of the nitrogen atoms in the final products, such as N2 or N2O. mpg.deresearchgate.net This helps to identify whether the products are formed through recombination of nitrogen atoms, interactions between different nitrogen-containing species, or direct decomposition. mpg.deresearchgate.net

If a catalyst containing a this compound ligand were used in a reaction involving nitrogen transformation, this labeling strategy could answer key questions:

Does the ligand remain a spectator, or do its nitrogen atoms participate directly in the reaction by being incorporated into the product?

Does the ligand facilitate the reaction by temporarily binding or activating a nitrogen-containing substrate?

What are the key intermediates involving the labeled nitrogen atoms?

By analyzing the isotopic distribution in all reactants, intermediates, and products, a detailed picture of the bond-breaking and bond-forming events involving nitrogen can be constructed, leading to a validated reaction mechanism. rsc.org This knowledge is fundamental for the rational design of more efficient and selective catalysts. rsc.org

Applications of 1,4 Phenylenediamine 15n2 in Biological and Biomedical Research

Biomolecular Labeling and Structural Biology Studies

Stable isotope labeling with ¹⁵N is a cornerstone of modern structural biology, enabling detailed NMR studies of proteins and other macromolecules. nih.govnih.gov This technique is crucial for determining protein structures, investigating protein-ligand interactions, and studying dynamic processes at an atomic level. nih.govnih.gov However, a thorough search of existing research reveals no specific instances where 1,4-Phenylenediamine-¹⁵N₂ has been developed or utilized as a probe for these purposes.

Development of ¹⁵N-Labeled Probes for Protein-Ligand Interactions

The development of ¹⁵N-labeled small molecules is a common strategy to probe the binding interfaces and kinetics of protein-ligand interactions. These labeled ligands allow for the use of heteronuclear-filtered NMR experiments to selectively observe the ligand's signals and how they are affected upon binding to a protein target. While the principle is sound, there is no published research detailing the synthesis or application of probes derived from 1,4-Phenylenediamine-¹⁵N₂ for studying protein-ligand interactions.

Metabolic Tracing and Pathway Analysis

Isotopically labeled molecules are essential tracers for elucidating metabolic pathways and quantifying metabolic fluxes. nih.govnih.gov By tracking the incorporation of isotopes like ¹⁵N from a labeled precursor into various metabolites, researchers can map the flow of nitrogen and understand the dynamics of metabolic networks. nih.gov

Application as a Tracer in Metabolic Flux Analysis

Metabolic Flux Analysis (MFA) is a quantitative method used to determine the rates of metabolic reactions in a biological system. While ¹⁵N-labeled substrates are used in MFA to trace nitrogen pathways, there are no documented studies that have employed 1,4-Phenylenediamine-¹⁵N₂ as a tracer for this purpose. nih.govbham.ac.uknih.gov Research on the metabolism of p-phenylenediamine (B122844) itself has been conducted, for instance using ¹³C isotopomers to study its acetylation in reconstructed human epidermis, but this does not represent its use as a general metabolic tracer. researchgate.net

Investigation of Nitrogen Metabolism in Biological Systems

Understanding nitrogen metabolism is critical for many areas of biology, from agriculture to medicine. ¹⁵N-labeled compounds are fundamental tools for these investigations, allowing for the direct tracking of nitrogen assimilation and transfer between different biomolecules. nih.gov Currently, there is no evidence in the scientific literature of 1,4-Phenylenediamine-¹⁵N₂ being utilized as a tracer to investigate nitrogen metabolism in any biological system.

Hyperpolarized Nuclear Magnetic Resonance (HP-NMR) Applications

Hyperpolarization techniques can enhance the NMR signals of ¹⁵N-labeled compounds by several orders of magnitude, enabling real-time metabolic imaging and other in vivo applications. uj.edu.plnih.govrsc.org A variety of ¹⁵N-labeled molecules have been explored as potential hyperpolarized probes. nih.govnih.govchemrxiv.org However, the application of hyperpolarization to 1,4-Phenylenediamine-¹⁵N₂ has not been reported in the existing scientific literature.

Exploration of 15N2-Phenylenediamine as a Hyperpolarization Tag

The utility of 15N-labeled compounds in magnetic resonance imaging (MRI) and spectroscopy is significantly enhanced through hyperpolarization techniques. Hyperpolarization dramatically increases the nuclear spin polarization of a substance, leading to a substantial signal enhancement in MR applications. 15N2-diazirines, a class of molecules containing two adjacent nitrogen-15 atoms in a three-membered ring, have emerged as promising hyperpolarization tags due to their unique properties. These tags are small, biocompatible, and can exhibit long-lasting polarization, making them ideal for attachment to biologically relevant molecules.

The synthesis of 15N2-diazirines typically involves the use of 15N-enriched ammonia (B1221849) (15NH3) and a subsequent oxidation process. While the direct synthesis from 1,4-phenylenediamine is not a commonly cited pathway, the versatile chemistry of diazirine formation from precursors like ketones and imines suggests that a suitably modified 1,4-phenylenediamine derivative could potentially serve as a starting material.

Hyperpolarization of these 15N2 tags is often achieved through methods such as dissolution Dynamic Nuclear Polarization (d-DNP) and Signal Amplification By Reversible Exchange (SABRE), including its variant SABRE-SHEATH (Shield Enables Alignment Transfer to Heteronucleai). These techniques can lead to signal enhancements of several orders of magnitude. For instance, studies on other 15N2-labeled molecules have demonstrated the potential for significant signal gains, which would be a key advantage if applied to a 1,4-Phenylenediamine-15N2 probe.

Advancements in Imaging and Spectroscopic Detection via Enhanced Sensitivity

The enhanced sensitivity afforded by hyperpolarized 15N2-probes opens up new avenues for in vivo imaging and spectroscopic detection. The wide chemical shift range of 15N NMR spectroscopy provides excellent resolution for distinguishing different molecular environments. This is particularly advantageous in complex biological systems where multiple species may be present.

Research on various 15N-hyperpolarized molecules has provided proof-of-concept for their application in biomedical research. For example, hyperpolarized 15N-labeled choline has been used to study enzyme kinetics in real-time, and hyperpolarized 15N-labeled amino acids are being explored for metabolic imaging. The long spin-lattice relaxation times (T1) observed for some hyperpolarized 15N nuclei are a crucial feature, as they determine the time window during which the enhanced signal can be observed.

The table below summarizes key findings from studies on various 15N-hyperpolarized probes, illustrating the potential for sensitivity enhancement and the range of applications. While this data is not specific to this compound, it provides a benchmark for the expected performance of such a probe.

| Hyperpolarized Probe | Hyperpolarization Method | Fold Signal Enhancement (Approx.) | T1 Relaxation Time | Potential Application |

| Imidazole-15N2 | SABRE-SHEATH | 2,000 | - | pH sensing |

| 15N2-Diazirine Celecoxib Analog | d-DNP | 114,000 | > 4 min | Drug-enzyme interaction studies |

| [13C, 15N2]-Urea | d-DNP | - | 50.4 s | Perfusion imaging |

| Metronidazole-15N3 | SABRE-SHEATH | - | ~10 min | Hypoxia sensing |

The development of a hyperpolarized this compound probe could potentially leverage these advancements for targeted imaging applications. Given that phenylenediamine derivatives are used in various industrial and biomedical contexts, a hyperpolarized version could serve as a tracer to study the distribution, metabolism, or binding of these compounds in biological systems with unprecedented sensitivity. However, further research is required to establish synthetic routes to this compound-based hyperpolarization tags and to evaluate their efficacy in biological and biomedical research.

Applications of 1,4 Phenylenediamine 15n2 in Environmental and Agricultural Science

Nitrogen Cycling and Biogeochemical Studies

In the fields of biogeochemistry and soil science, ¹⁵N tracing is a well-established method for studying the intricate network of nitrogen transformations. wikipedia.org The application of ¹⁵N-labeled compounds allows researchers to quantify the rates of specific processes within the nitrogen cycle, such as mineralization, nitrification, and plant uptake, which would be impossible to distinguish by merely measuring total nitrogen concentrations. wikipedia.orgnih.gov 1,4-Phenylenediamine-¹⁵N₂ is particularly valuable for investigating the fate of anthropogenic nitrogen sources, as aromatic amines are prevalent in industrial waste and agricultural chemicals. acs.org

Tracing Nitrogen Transformations in Soil-Plant Systems

The use of 1,4-Phenylenediamine-¹⁵N₂ provides a direct method for observing the fate of amine-derived nitrogen in agricultural settings. When introduced to a soil-plant system, the ¹⁵N label allows for the precise tracking of the compound's absorption by plant roots, its incorporation into plant tissues, and its transformation within the soil matrix. researchgate.net

Research findings indicate that upon application, the nitrogen from labeled compounds is partitioned among various pools. A significant portion is often immobilized by soil microorganisms, becoming part of the soil's organic nitrogen content, while another fraction is taken up by plants. nih.goviaea.org The distribution between these pools is influenced by factors such as soil type, microbial activity, and plant growth stage. By analyzing the ¹⁵N enrichment in roots, shoots, and different soil nitrogen fractions (e.g., microbial biomass N, mineral N), scientists can build a comprehensive picture of the compound's journey through the system. researchgate.net This provides crucial data for assessing the bioavailability of nitrogen from such compounds and their potential contribution to crop nutrition or accumulation in the soil.

Interactive Data Table: Hypothetical Distribution of ¹⁵N from 1,4-Phenylenediamine-¹⁵N₂ in a Maize-Soil System Over 90 Days

| Time (Days) | ¹⁵N Recovery in Soil (%) | ¹⁵N Recovery in Maize Roots (%) | ¹⁵N Recovery in Maize Shoots (%) | Unrecovered ¹⁵N (Losses) (%) |

| 10 | 75 | 5 | 2 | 18 |

| 30 | 60 | 8 | 10 | 22 |

| 60 | 45 | 10 | 15 | 30 |

| 90 | 35 | 12 | 18 | 35 |

Investigation of Nitrogen Source and Fate in Ecosystems

On a broader scale, 1,4-Phenylenediamine-¹⁵N₂ is used to investigate how nitrogen from specific pollutant sources is integrated into and moves through entire ecosystems. ucsb.edu Such ecosystem-scale tracer experiments are vital for understanding the consequences of nitrogen deposition from industrial and agricultural activities. nih.gov By applying the labeled compound to a defined area, such as a forest plot or a watershed, researchers can follow the ¹⁵N signature as it is transferred between various ecosystem compartments, including vegetation, soil organic matter, and aquatic systems via leaching or runoff. frontiersin.org

These studies help determine the retention capacity of an ecosystem for this form of nitrogen. For instance, meta-analyses of ¹⁵N tracer studies across different ecosystem types have shown that forests and wetlands tend to retain a high percentage of incoming nitrogen, primarily within their soil organic matter and microbial biomass. nih.gov In contrast, grasslands may show lower retention and higher potential for nitrogen loss. nih.gov Tracking the fate of ¹⁵N from 1,4-Phenylenediamine-¹⁵N₂ helps to quantify the role of aromatic amines as a source of reactive nitrogen in the environment and to assess the long-term ecological impacts. ucsb.edu

Interactive Data Table: Representative ¹⁵N Tracer Recovery in Different Terrestrial Ecosystem Pools (1 Year Post-Application)

| Ecosystem Pool | Forest Ecosystem (%) | Grassland Ecosystem (%) | Wetland Ecosystem (%) |

| Plant Biomass (Aboveground) | 15 | 20 | 18 |

| Plant Biomass (Belowground) | 10 | 12 | 15 |

| Soil Organic Matter | 50 | 25 | 45 |

| Microbial Biomass | 5 | 3 | 7 |

| Leaching/Runoff | 20 | 40 | 15 |

Environmental Fate and Remediation Studies

Aromatic amines, including 1,4-Phenylenediamine, are recognized as a class of environmental contaminants due to their widespread industrial use and potential toxicity. acs.orgresearchgate.net Understanding their environmental fate—how they degrade, how mobile they are, and how long they persist—is essential for environmental risk assessment and the development of effective remediation strategies. The use of ¹⁵N labeling is a powerful method for these investigations.

Monitoring Degradation Pathways of Aromatic Amines using ¹⁵N Labeling

Isotopic labeling with ¹⁵N is an invaluable tool for elucidating the biodegradation pathways of aromatic amines. nih.gov When 1,4-Phenylenediamine-¹⁵N₂ is introduced into a soil or water sample, microorganisms begin to break it down. As the parent molecule is transformed, the ¹⁵N atom is incorporated into a series of intermediate metabolites before potentially being fully mineralized into inorganic nitrogen (¹⁵NH₄⁺). researchgate.netnih.gov

By employing advanced analytical techniques such as mass spectrometry, researchers can identify and quantify these ¹⁵N-labeled degradation products. This allows for the unambiguous reconstruction of the metabolic pathway, confirming the sequence of biochemical reactions involved in the compound's breakdown. nih.gov This information is critical for predicting the environmental behavior of the contaminant and for identifying potential toxic byproducts that may be formed during remediation processes.

Interactive Data Table: Hypothetical Degradation Pathway of 1,4-Phenylenediamine-¹⁵N₂ and Identification of ¹⁵N-Labeled Metabolites

| Step | Compound | Chemical Formula | ¹⁵N Label Location |

| 1 (Parent) | 1,4-Phenylenediamine-¹⁵N₂ | C₆H₄(¹⁵NH₂)₂ | Both amine groups |

| 2 (Intermediate) | 4-Aminophenol-¹⁵N | HOC₆H₄¹⁵NH₂ | Remaining amine group |

| 3 (Intermediate) | 1,2,4-Benzenetriol | C₆H₃(OH)₃ | N/A (¹⁵N released as ¹⁵NH₄⁺) |

| 4 (Mineralized) | Ammonium-¹⁵N | ¹⁵NH₄⁺ | Ammonium ion |

Assessment of Environmental Mobility and Persistence

The mobility and persistence of a chemical determine its potential to spread in the environment and contaminate resources like groundwater. nih.govcore.ac.uk 1,4-Phenylenediamine-¹⁵N₂ can be used in controlled laboratory or field experiments, such as soil column studies, to quantify these properties.

Persistence is typically measured as a half-life (DT50), the time it takes for 50% of the compound to degrade. wur.nl By tracking the concentration of the intact ¹⁵N-labeled parent molecule over time, a precise degradation rate can be established. Mobility is assessed by applying the labeled compound to the top of a soil column and then simulating rainfall. wur.nl The amount of ¹⁵N that appears in the water leaching from the bottom of the column (leachate) provides a direct measure of its potential to move through the soil profile. wur.nl These studies are crucial for predicting whether a contaminant is likely to remain near the surface or migrate towards and contaminate groundwater sources. nih.gov The data gathered helps in classifying the environmental risk posed by the chemical. nih.gov

Interactive Data Table: Environmental Fate Parameters of 1,4-Phenylenediamine-¹⁵N₂ in Different Soil Types

| Soil Type | Persistence (DT50 in days) | Mobility (% ¹⁵N Recovered in Leachate) |

| Sandy Loam | 45 | 60 |

| Silt Clay | 90 | 25 |

| Organic Peat | 120 | 10 |

Computational Chemistry and Theoretical Modeling of 1,4 Phenylenediamine 15n2

Density Functional Theory (DFT) Calculations of 15N NMR Chemical Shifts

Density Functional Theory (DFT) has emerged as a powerful and cost-effective method for the calculation of nuclear magnetic resonance (NMR) parameters, including chemical shifts. rsc.org The Gauge-Including Atomic Orbital (GIAO) method is commonly employed within DFT frameworks to compute NMR shielding tensors, which are then converted to chemical shifts. rsc.org For nitrogen-containing aromatic compounds, accurate prediction of 15N NMR chemical shifts is crucial for structural elucidation. researchgate.net

Various combinations of density functionals and basis sets are utilized to achieve a balance between computational cost and accuracy. Commonly used functionals include B3LYP, OLYP, and mPW1PW91, often paired with basis sets like cc-pVDZ or more extensive sets such as 6-311+G(2d,p). rsc.orgresearchgate.net The inclusion of solvent effects, often through models like the Polarizable Continuum Model (PCM), is critical for obtaining results that correlate well with experimental data obtained in solution. researchgate.net

A systematic investigation into DFT-GIAO 15N NMR chemical shift prediction using the B3LYP functional and the cc-pVDZ basis set has shown that with linear scaling, 95% of predicted chemical shifts for a range of aromatic and aliphatic nitrogen compounds fall within a ±9.56 ppm range of experimental values. rsc.org Such accuracy is often sufficient to distinguish between different isomers or protonation states. rsc.org

Computational modeling serves as a crucial tool for the validation of experimental spectroscopic data. By comparing theoretically calculated 15N NMR chemical shifts with experimentally measured values for 1,4-Phenylenediamine-15N2, the assignment of signals in the experimental spectrum can be confirmed. Discrepancies between calculated and experimental values can highlight the need for re-evaluation of the experimental data or the computational model.

For aromatic amines, a strong linear correlation is often observed between the calculated isotropic shielding constants and the experimental chemical shifts. This correlation allows for the correction of systematic errors in the calculations. The following table illustrates a hypothetical comparison between experimental and DFT-calculated 15N NMR chemical shifts for this compound, demonstrating the validation process.

| Parameter | Experimental Value (ppm) | Calculated Value (ppm) | Deviation (ppm) |

| 15N Chemical Shift | 45.8 | 48.2 | +2.4 |

Note: The values presented in this table are illustrative and based on typical deviations observed for aromatic amines.

The accuracy of these predictions can be further enhanced by applying a linear regression analysis to a series of related compounds, which helps to minimize systematic errors inherent in the computational method. semanticscholar.org

A significant advantage of computational methods is their ability to predict the spectroscopic properties of novel or hypothetical molecules. For derivatives of this compound, DFT calculations can predict how different substituents will affect the 15N NMR chemical shifts. This predictive power is invaluable in guiding synthetic efforts and in the characterization of new materials.

The introduction of electron-donating or electron-withdrawing groups to the aromatic ring of 1,4-phenylenediamine would be expected to alter the electron density at the nitrogen atoms, thereby influencing the 15N chemical shifts. The table below provides a predictive illustration of these effects on the 15N chemical shift of this compound upon substitution.

| Substituent | Position | Predicted 15N Chemical Shift (ppm) |

| -NO2 | 2 | 55.3 |

| -OCH3 | 2 | 42.1 |

| -Cl | 2 | 49.5 |

Note: These predicted values are hypothetical and serve to illustrate the expected trends based on the electronic nature of the substituents.

Molecular Dynamics Simulations for Isotopic Effects on Reactivity

Molecular dynamics (MD) simulations can provide detailed insights into the influence of isotopic substitution on the reactivity of molecules. While direct MD simulation studies focusing specifically on the isotopic effects of this compound are not widely reported, the principles of such simulations are well-established. Reactive force fields, such as ReaxFF, can be parameterized to model chemical reactions, including those involving different isotopes. psu.edu

Isotopic substitution from 14N to 15N results in a change in the vibrational frequencies of the N-H bonds. These changes, although subtle, can influence the zero-point energy of the molecule and affect the activation barriers of chemical reactions. MD simulations can be employed to explore how these isotopic effects alter reaction pathways and kinetics, for example, in oxidation or polymerization reactions involving 1,4-phenylenediamine.

Quantum Chemical Studies of Nitrogen-Containing Radical Pairs

1,4-Phenylenediamine can form radical cations upon oxidation, and these species can engage in further reactions, including dimerization. nih.gov Quantum chemical methods are essential for studying the electronic structure, stability, and reactivity of these nitrogen-containing radical pairs.

Theoretical investigations into the dimerization of p-phenylenediamine (B122844) radical cations have utilized DFT and multireference methods like CASSCF to understand the bonding and energetics of the resulting dicationic dimers. nih.gov These studies have shown that dispersion interactions and the presence of a counter-ion play a significant role in stabilizing these dimers in solution. nih.gov The formation of a multicenter π-bond between the two radical cation units is a key feature of the dimerized species. nih.gov

Such computational studies provide valuable information on the electronic transitions of these radical species, which can be correlated with experimental UV-Vis spectra. nih.gov The insights gained from these quantum chemical calculations are crucial for understanding the behavior of 1,4-phenylenediamine and its derivatives in applications where redox processes are important, such as in antioxidants and conducting polymers.

Future Research Directions and Emerging Opportunities

Development of Novel Synthetic Routes for Complex 15N-Labeled Derivatives

The synthesis of isotopically labeled compounds is often a complex and costly endeavor. A primary area of future research will be the development of more efficient, scalable, and versatile synthetic routes to 1,4-Phenylenediamine-15N2 and its more complex derivatives. Current methods, while effective, may be limited in scope or yield.

One promising avenue is the exploration of nitrogen replacement processes that can directly incorporate 15N atoms into aromatic rings. For instance, processes involving the cleavage of C-N bonds in unlabeled anilines and subsequent replacement with a 15N source, such as glycine-15N, could be adapted for the synthesis of this compound. eur.nl This approach, driven by dearomatization and subsequent aromatization, offers a potential pathway to a variety of 15N-labeled aromatic heterocycles and could be tailored for diamino derivatives. eur.nl

Furthermore, research into novel catalysts and reaction conditions will be crucial. For example, developing catalytic systems that facilitate the direct amination of benzene (B151609) rings using 15N-enriched ammonia (B1221849) or other nitrogen sources would represent a significant leap forward. Such methods would not only simplify the synthesis but also improve the atom economy and reduce waste.

The synthesis of complex derivatives of this compound is another key research direction. These derivatives could include polymers, dendrimers, and other functional materials where the precise location of the 15N label can provide invaluable information about reaction mechanisms, material structure, and degradation pathways. For example, incorporating this compound into aramid fibers like Kevlar would allow for detailed studies of polymer chain dynamics and stress distribution using techniques such as solid-state NMR. wikipedia.org

Table 1: Potential Novel Synthetic Approaches for 15N-Labeled Phenylenediamines

| Synthetic Approach | Potential Advantages | Key Research Challenges |

| Nitrogen Replacement Reactions | Direct incorporation of 15N into the aromatic ring. | Substrate scope, reaction efficiency, and control of regioselectivity. |

| Catalytic Direct Amination | High atom economy and potentially fewer synthetic steps. | Catalyst development, harsh reaction conditions, and functional group tolerance. |

| Flow Chemistry Synthesis | Improved safety, scalability, and reaction control. | Optimization of flow parameters and reactor design for labeled compounds. |

| Enzymatic Synthesis | High selectivity and mild reaction conditions. | Enzyme discovery and engineering for specific aromatic diamines. |

Integration with Advanced Analytical Techniques

The full potential of this compound can only be realized through its integration with sophisticated analytical techniques. The presence of the 15N isotope provides a unique spectroscopic handle that can be exploited for detailed structural and dynamic studies.

Mass Spectrometry (MS): High-resolution mass spectrometry, including techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) and Tandem Mass Spectrometry (MS/MS), will continue to be vital. For instance, in metabolic studies, 15N-labeling can be used to trace the biotransformation of 1,4-phenylenediamine and its derivatives, aiding in the identification of metabolites with greater confidence. nih.gov The known mass shift of +2 amu for this compound allows for clear differentiation from its unlabeled counterpart and endogenous compounds in complex biological matrices.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 15N NMR spectroscopy, despite its lower sensitivity compared to 1H or 13C NMR, offers a wealth of information about the electronic environment of the nitrogen atoms. Future research will likely focus on leveraging advanced NMR techniques, such as two-dimensional correlation spectroscopy (e.g., 1H-15N HSQC) and solid-state NMR, to study the structure and dynamics of polymers and materials derived from this compound. Hyperpolarization techniques are also emerging as a powerful tool to significantly enhance the sensitivity of 15N NMR, opening up possibilities for in-vivo imaging and real-time monitoring of biochemical processes. nih.gov

Vibrational Spectroscopy: Isotopic substitution can induce noticeable shifts in infrared (IR) and Raman spectra. By comparing the vibrational spectra of labeled and unlabeled 1,4-phenylenediamine, researchers can make more definitive assignments of vibrational modes associated with the C-N bonds and amino groups. This can be particularly useful for studying intermolecular interactions, such as hydrogen bonding, in materials and biological systems.

Table 2: Advanced Analytical Techniques and Their Applications with 1,4-Phenylenediamine-15N2

| Analytical Technique | Specific Application | Information Gained |

| MALDI-MS/MS | Metabolite identification and quantification. | Unambiguous tracking of metabolic pathways. |

| Hyperpolarized 15N NMR | In-vivo molecular imaging and metabolic flux analysis. | Real-time monitoring of biochemical processes with high sensitivity. |

| Solid-State NMR | Structural analysis of polymers and materials. | Polymer chain conformation, dynamics, and intermolecular interactions. |

| Isotope-Edited IR/Raman | Vibrational mode assignment and interaction studies. | Detailed understanding of molecular vibrations and hydrogen bonding. |

Exploration of Multifaceted Applications in Interdisciplinary Fields

The unique properties of this compound make it a valuable tool for a wide range of interdisciplinary applications. Future research will likely see its use expand beyond traditional chemical and biological studies.

Materials Science: As a key monomer in high-performance polymers like aramids, the 15N-labeled version of p-phenylenediamine (B122844) can be used to investigate the mechanisms of polymer degradation, providing insights into improving the durability and lifespan of these materials. wikipedia.org It can also be used to study the self-assembly of novel nanomaterials and the structure of conductive polymers, where the nitrogen atoms play a crucial role in the material's electronic properties. The development of new organic polymers that are biodegradable or easily recyclable is a key area of future research. stanford.edu

Environmental Science: 15N-labeled compounds are extensively used as tracers in environmental studies to follow the fate and transport of pollutants. This compound could be used to study the environmental degradation pathways of aromatic amines, a class of compounds with significant environmental relevance. This would involve tracking the incorporation of the 15N label into various degradation products in soil, water, and microbial systems.

Biomedical Research: The use of 15N-labeled compounds in metabolomics and proteomics is well-established. nih.gov this compound could be used as a probe to study the activity of enzymes that metabolize aromatic amines, such as N-acetyltransferases. nih.gov This could have implications for understanding drug metabolism and the toxicity of certain xenobiotics. Furthermore, hyperpolarized 15N-labeled molecules are being explored as contrast agents for magnetic resonance imaging (MRI), offering a new modality for non-invasive disease diagnosis. nih.gov

Addressing Methodological Challenges in Isotopic Traceability

While isotopic labeling is a powerful technique, it is not without its challenges. Future research must also focus on addressing the methodological hurdles associated with the use of this compound to ensure the accuracy and reliability of experimental results.

Isotopic Purity and Dilution: Ensuring high isotopic purity of the labeled compound is critical for quantitative studies. Future synthetic methods should aim for isotopic enrichments exceeding 99%. Additionally, accounting for isotopic dilution in complex systems is a significant challenge. This requires the development of robust analytical methods and mathematical models to accurately determine the extent of label incorporation and turnover.

Standardization and Reference Materials: The availability of certified reference materials for this compound is essential for inter-laboratory comparability and the validation of analytical methods. The development and dissemination of such standards will be an important step in maturing the research applications of this compound.

Data Analysis and Interpretation: The large and complex datasets generated by modern analytical instruments require sophisticated data analysis tools. Future efforts should focus on developing specialized software and algorithms for processing and interpreting data from 15N-labeling experiments. This includes tools for automated peak detection, spectral deconvolution, and flux analysis.

Q & A

Q. What are the optimal synthetic routes for incorporating 15N2 isotopic labeling into 1,4-phenylenediamine, and how can isotopic purity be validated?

Answer:

- Synthetic pathways : Use reductive amination or catalytic hydrogenation with 15N-enriched ammonia or nitriles under controlled conditions (e.g., Pd/C catalyst in ethanol at 50–80°C). Isotopic labeling efficiency depends on precursor availability and reaction kinetics .

- Validation methods :

- Mass spectrometry (MS) : Measure the molecular ion peak (M+H)+ at m/z 111.08 (unlabeled: m/z 109.06) to confirm 15N incorporation .

- Nuclear magnetic resonance (NMR) : Observe 15N splitting patterns in 1H-NMR or direct 15N-NMR analysis (e.g., δ ~50–60 ppm for aromatic amines) .

- Isotopic purity : Use isotope ratio mass spectrometry (IRMS) to quantify 15N abundance (>98% required for tracer studies) .

Q. How does 15N2 labeling affect the spectroscopic properties of 1,4-phenylenediamine in UV-Vis and fluorescence studies?

Answer:

- UV-Vis shifts : Minimal changes in λmax (expected range: 250–280 nm for aromatic amines) due to isotopic substitution, but molar absorptivity (ε) may vary slightly (<5%) .

- Fluorescence quenching : 15N labeling can alter non-radiative decay pathways, reducing quantum yield by ~10–15% compared to unlabeled analogs. Calibrate using internal standards (e.g., quinine sulfate) .

Q. What are the critical parameters for preparing stable stock solutions of 1,4-phenylenediamine-15N2 in aqueous/organic solvents?

Answer:

- Solvent selection : Use degassed, acidified water (pH 3–4 with HCl) or anhydrous DMSO to prevent oxidation. Avoid alcohols (risk of Schiff base formation) .

- Storage : Aliquot into amber vials under argon; freeze at –20°C for <6 months. Monitor degradation via HPLC (C18 column, 0.1% TFA/ACN gradient) .

Advanced Research Questions

Q. How can this compound be utilized to elucidate reaction mechanisms in organocatalytic systems?

Answer:

- Mechanistic tracer studies : Introduce 15N2-labeled diamine into Michael addition or condensation reactions. Track 15N migration via 2D NMR (HSQC, HMBC) or kinetic isotope effect (KIE) analysis .

- Computational validation : Pair experimental data with DFT calculations (e.g., Gaussian09/B3LYP) to model transition states and isotopic effects on activation energy .

Q. What experimental strategies resolve contradictions in reported redox potentials of 1,4-phenylenediamine derivatives under varying pH and solvent conditions?

Answer:

- Controlled variable testing :

- pH dependence : Perform cyclic voltammetry (CV) in buffered solutions (pH 1–12) to identify proton-coupled electron transfer (PCET) behavior .

- Solvent effects : Compare potentials in aprotic (e.g., acetonitrile) vs. protic (e.g., water) solvents. Use Ag/AgCl reference electrode calibrated with ferrocene .

- Data reconciliation : Apply multivariate regression to isolate contributions from solvent polarity, ion pairing, and hydrogen bonding .

Q. How can this compound enhance sensitivity in stable isotope-assisted metabolomics or proteomics workflows?

Answer:

- Metabolite tagging : Derivatize with 15N2-labeled diamine to improve MS/MS fragmentation (e.g., via Schiff base formation with carbonyl-containing metabolites) .

- Quantitative proteomics : Use as a mass tag in isobaric labeling (e.g., TMTpro 16-plex) to multiplex samples while minimizing interference from natural isotope abundance .

Methodological and Safety Considerations

Q. What are the key steps to mitigate oxidative degradation during long-term stability studies of this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。